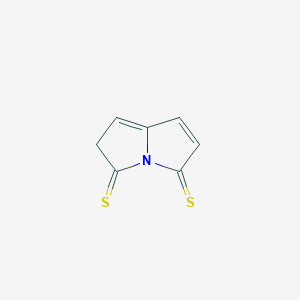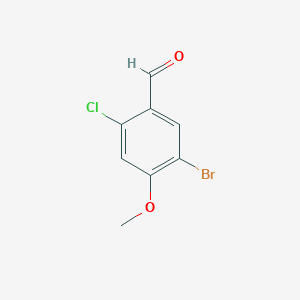
5-Bromo-2-chloro-4-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrClO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chloro-4-methoxybenzaldehyde typically involves the bromination and chlorination of 4-methoxybenzaldehyde. The process can be summarized as follows:
Bromination: 4-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Chlorination: The brominated product is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2-chloro-4-methoxybenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Bromo-2-chloro-4-methoxybenzoic acid.
Reduction: 5-Bromo-2-chloro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chloro-4-methoxybenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates. It is involved in the development of inhibitors for specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-methoxybenzaldehyde depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
2-Chloro-4-methoxybenzaldehyde: Similar structure but lacks the bromine atom.
5-Bromo-2-methoxybenzaldehyde: Similar structure but lacks the chlorine atom.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but has a hydroxyl group instead of halogens.
Uniqueness: 5-Bromo-2-chloro-4-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C8H6BrClO2 |
|---|---|
Poids moléculaire |
249.49 g/mol |
Nom IUPAC |
5-bromo-2-chloro-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 |
Clé InChI |
SDAGLZPDLYOQNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Cl)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


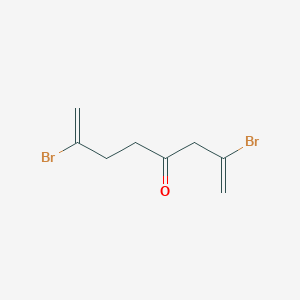
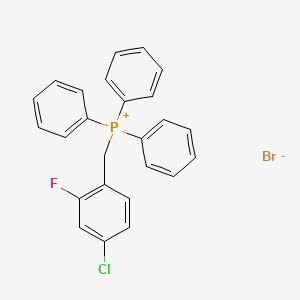
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
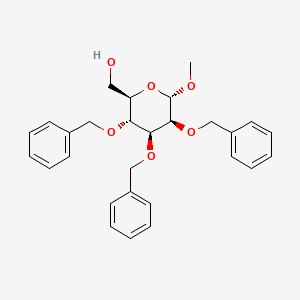
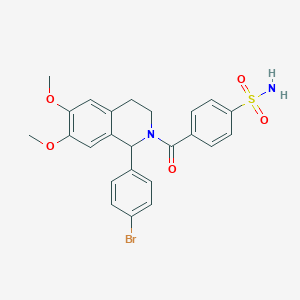
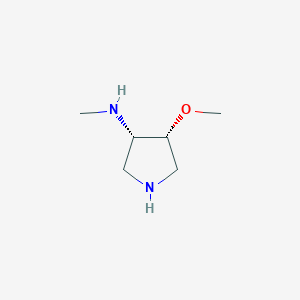
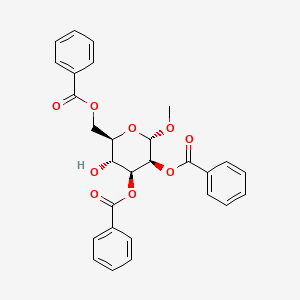
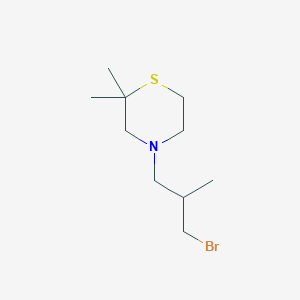
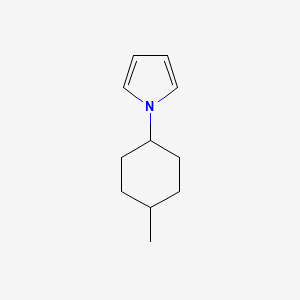
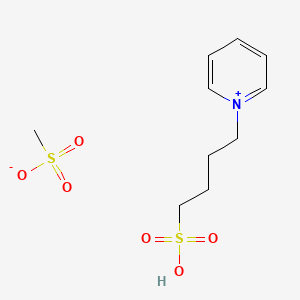
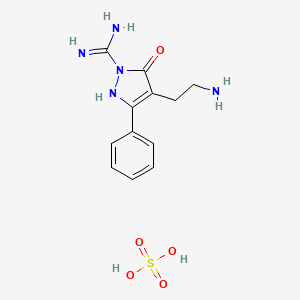
![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)

